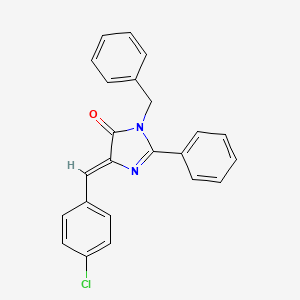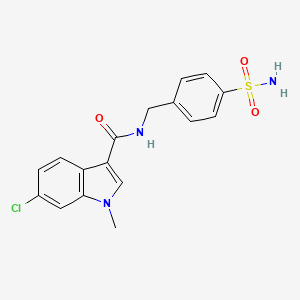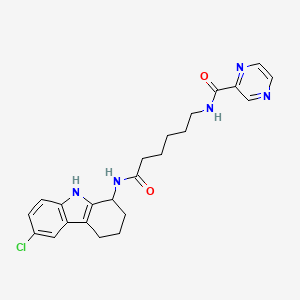![molecular formula C19H22N6O2 B12172614 N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12172614.png)
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, a quinazolinone moiety, and a cyclopentyl group, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the cyclopentylethyl group. The quinazolinone moiety is then synthesized separately and coupled with the triazole intermediate under specific reaction conditions, such as controlled temperature and pH, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The triazole and quinazolinone moieties are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
Uniqueness
N-[3-(2-cyclopentylethyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide stands out due to its unique combination of a triazole ring, quinazolinone moiety, and cyclopentyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N6O2 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C19H22N6O2/c26-17(11-25-12-20-15-8-4-3-7-14(15)18(25)27)22-19-21-16(23-24-19)10-9-13-5-1-2-6-13/h3-4,7-8,12-13H,1-2,5-6,9-11H2,(H2,21,22,23,24,26) |
InChI Key |
HMYNLKGSKWAXPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NN2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12172531.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12172543.png)
![2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12172548.png)
![1-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1H-indole-3-carboxamide](/img/structure/B12172549.png)

![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12172563.png)
![3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12172567.png)

![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]cyclopropanecarboxamide](/img/structure/B12172574.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide](/img/structure/B12172590.png)
![N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12172599.png)

